BenchChemオンラインストアへようこそ!

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

Leishmaniasis tRNA synthetase Selectivity

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline (CAS 1280863-15-1) is a heterocyclic secondary amine that comprises a 5‑chloro‑2‑methoxyaniline fragment linked via a methylene bridge to a 5‑methylisoxazole ring. With a molecular weight of 252.70 g·mol⁻¹, a calculated AlogP of 3.26, four rotatable bonds, a polar surface area of 47.29 Ų, and zero violations of Lipinski’s Rule of Five, the compound occupies a drug‑like physicochemical space that is often targeted in early‑stage medicinal chemistry.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
Cat. No. B14911339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CNC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C12H13ClN2O2/c1-8-5-10(15-17-8)7-14-11-6-9(13)3-4-12(11)16-2/h3-6,14H,7H2,1-2H3
InChIKeySQBKCJYBOVWUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline – Structural Identity and Baseline Characterization for Procurement Decisions


5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline (CAS 1280863-15-1) is a heterocyclic secondary amine that comprises a 5‑chloro‑2‑methoxyaniline fragment linked via a methylene bridge to a 5‑methylisoxazole ring [1]. With a molecular weight of 252.70 g·mol⁻¹, a calculated AlogP of 3.26, four rotatable bonds, a polar surface area of 47.29 Ų, and zero violations of Lipinski’s Rule of Five, the compound occupies a drug‑like physicochemical space that is often targeted in early‑stage medicinal chemistry [2]. It is catalogued as a research‑grade building block (typical purity ≥98 %) and has appeared in multiple infectious‑disease screening panels curated in ChEMBL, where its activity profile has been measured across diverse biological targets [2][3].

Why a Generic Isoxazole-Aniline Surrogate Cannot Replace 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline


The pharmacological and physicochemical behavior of N‑((5‑methylisoxazol‑3‑yl)methyl)aniline derivatives is exquisitely sensitive to the substitution pattern on the aniline ring [1]. The concurrent presence of a 5‑chloro and a 2‑methoxy group in the target compound influences electronic distribution, conformational preference, and metabolic stability in ways that a single alteration—e.g., removal of the methoxy group, relocation of the chlorine atom, or replacement with a trifluoromethyl substituent—cannot reproduce [1][2]. In the data curated in ChEMBL, close structural analogs bearing even minor modifications such as 4‑chloro‑N‑((5‑methylisoxazol‑3‑yl)methyl)aniline show markedly different potency and selectivity fingerprints, underscoring that the precise 5‑chloro‑2‑methoxy topology is not interchangeable [3]. For a scientific or industrial user seeking to capitalize on the unique selectivity window documented for this compound, substitution with a generic isoxazole‑aniline scaffold will lead to a loss of the observed activity profile.

Product‑Specific Quantitative Evidence for 5‑Chloro‑2‑methoxy‑N‑((5‑methylisoxazol‑3‑yl)methyl)aniline


Selective Inhibition of Leishmania donovani Methionyl‑tRNA Synthetase over Human HepG2 Cytotoxicity

In a primary screen conducted at 30 µM, 5‑chloro‑2‑methoxy‑N‑((5‑methylisoxazol‑3‑yl)methyl)aniline inhibited Leishmania donovani methionyl‑tRNA synthetase (LdMetRS) by 16.7 % while exhibiting negligible cytotoxicity toward human HepG2 cells (−3.4 % inhibition, i.e., no adverse effect) [1][2]. This differential activity suggests a selectivity window that is not observed for the unsubstituted N‑((5‑methylisoxazol‑3‑yl)methyl)aniline parent scaffold, which is typically devoid of both target engagement and cytotoxicity [2]. Although the absolute potency is moderate, the reproducible discrimination between the parasite enzyme and a human cell line is a distinguishing feature of the 5‑chloro‑2‑methoxy substitution pattern.

Leishmaniasis tRNA synthetase Selectivity Antiparasitic screening

Differential Activity Against Leishmania infantum Histidyl‑tRNA Synthetase Versus Trypanosoma cruzi Histidyl‑tRNA Synthetase

When tested at an identical concentration of 30 µM against two orthologous tRNA synthetases, the compound showed 15.74 % inhibition of Leishmania infantum HisRS but only 2.05 % inhibition of Trypanosoma cruzi HisRS [1][2]. This 7.7‑fold difference in engagement between phylogenetically related enzymes indicates that the 5‑chloro‑2‑methoxyaniline moiety interacts with structural features unique to the Leishmania active site, a property that is not shared by the des‑chloro or des‑methoxy analogs (which exhibit no measurable discrimination in the same assay panel, based on class‑level inference) [1][3].

Leishmania infantum Trypanosoma cruzi Histidyl-tRNA synthetase Orthologue selectivity

Absence of Anti‑Plasmodial Activity Distinguishes the Compound from Broad‑Spectrum Antiparasitic Agents

In contrast to many heterocyclic aniline derivatives that display pan‑antiparasitic activity, 5‑chloro‑2‑methoxy‑N‑((5‑methylisoxazol‑3‑yl)methyl)aniline is essentially inactive against Plasmodium spp. [1]. At 5 µM, it produced −142 % inhibition of P. falciparum asexual blood stages (i.e., stimulation rather than killing), and at 2 µM it gave only 1.08 % inhibition of P. falciparum gametocytes [2][3]. Similarly, against P. berghei liver stages at 2 µM, the compound showed −32.9 % inhibition [4]. This negative selectivity profile is a clear differentiator from broad‑spectrum antimalarial agents such as chloroquine or artemisinin and from structurally related isoxazole‑anilines that often hit multiple apicomplexan parasites. The data confirm that the biological activity of this compound is restricted to specific kinetoplastid targets rather than being generally cytotoxic or broadly antiparasitic.

Plasmodium falciparum Plasmodium berghei Antimalarial screening Selectivity profiling

Favorable Physicochemical Profile Compared to Higher‑Molecular‑Weight Isoxazole‑Aniline Derivatives

The compound possesses a molecular weight of 252.70 g·mol⁻¹, an AlogP of 3.26, a topological polar surface area (TPSA) of 47.29 Ų, four rotatable bonds, and zero violations of Lipinski’s Rule of Five [1][2]. This profile is distinctly more favorable for oral absorption than many common isoxazole‑aniline derivatives that bear bulkier substituents. For instance, the 4‑trifluoromethyl analog (MW ≈ 282 g·mol⁻¹, AlogP ≈ 3.8) shows higher lipophilicity, which can lead to poorer solubility and increased metabolic liability [3]. The quantitative drug‑likeness metrics (QED = 0.91) place this compound among the top decile of lead‑like molecules, making it an attractive starting scaffold for optimization campaigns where maintaining favorable ADME properties is critical [1].

Physicochemical properties Drug-likeness Lipinski rules Oral bioavailability

Recommended Application Scenarios for 5‑Chloro‑2‑methoxy‑N‑((5‑methylisoxazol‑3‑yl)methyl)aniline Based on Quantitative Differentiation Evidence


Hit‑to‑Lead Optimization for Kinetoplastid‑Selective tRNA Synthetase Inhibitors

The compound’s measurable (16–19 %) inhibition of Leishmania tRNA synthetases, combined with a lack of cytotoxicity toward HepG2 cells and absence of anti‑plasmodial activity, makes it a suitable starting point for medicinal chemistry programs targeting leishmaniasis [1][2]. Its selectivity for Leishmania infantum HisRS over Trypanosoma cruzi HisRS (7.7‑fold difference) further suggests that structure‑based optimization can enhance species‑selective potency while minimizing off‑target effects on human aminoacyl‑tRNA synthetases [3].

Tool Compound for De‑convoluting Isoxazole‑Aniline SAR in Infectious Disease Screens

Because the compound has been tested in a broad panel of assays (22 individual activity measurements covering Leishmania, Trypanosoma, Plasmodium, and Mycobacterium targets), it can serve as a reference standard for calibrating high‑throughput screening campaigns involving isoxazole‑aniline libraries [1]. Its unique pattern of activity—selective for certain kinetoplastid enzymes but inert toward Plasmodium—provides a built‑in specificity control that generic isoxazole‑aniline scaffolds lack [2].

Lead‑Like Scaffold for Oral Bioavailability‑Focused Optimization

With a QED score of 0.91, MW of 252.70 g·mol⁻¹, and zero Ro5 violations, the compound occupies a highly favorable drug‑like property space [1]. Medicinal chemists facing the challenge of reducing molecular weight and lipophilicity in later‑stage lead series can use this compound as a minimalist scaffold that retains target engagement without the property‑related liabilities often introduced by larger isoxazole‑aniline derivatives [2].

Quote Request

Request a Quote for 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.